

Spectroscopic data for 3-Chloro-5-fluorobenzylamine (NMR, IR, MS)

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Compound of Interest

Compound Name:	3-Chloro-5-fluorobenzylamine
Cat. No.:	B1584177

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An In-Depth Technical Guide to the Spectroscopic Characterization of **3-Chloro-5-fluorobenzylamine**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **3-Chloro-5-fluorobenzylamine** (CAS No: 90390-33-3), a key intermediate in pharmaceutical and agrochemical research.^{[1][2]} As drug development professionals and researchers, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating and confirming molecular structure. This document offers not just the data, but also the underlying principles and experimental considerations for its acquisition and interpretation.

Molecular Structure and Overview

3-Chloro-5-fluorobenzylamine is a disubstituted benzylamine with the molecular formula C₇H₇CIFN and a molecular weight of 159.59 g/mol .^{[1][2]} The strategic placement of electron-withdrawing chloro and fluoro groups on the aromatic ring significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Property	Value	Source
IUPAC Name	(3-chloro-5-fluorophenyl)methanamine	[2]
CAS Number	90390-33-3	[2]
Molecular Formula	C ₇ H ₇ ClFN	[2]
Molecular Weight	159.59 g/mol	[1]
Monoisotopic Mass	159.0251051 Da	[2]

```
digraph "3-Chloro-5-fluorobenzylamine" {
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// Benzene Ring
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C3 [label="C", pos="-0.8,-2!"];
C4 [label="C", pos="0.8,-2!"];
C5 [label="C", pos="1.3,-0.75!"];
C6 [label="C", pos="0,0!"]; // Center carbon for substituents

// Substituents
Cl [label="Cl", pos="-2.6,-1.5!", fontcolor="#34A853"];
F [label="F", pos="2.6,-1.5!", fontcolor="#EA4335"];
CH2 [label="CH2", pos="0,3!"];
NH2 [label="NH2", pos="0,4.5!"];

// Aromatic Protons
H2 [label="H", pos="-2.2, -0.1!"];
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H4[label="H", pos="0, -3!"];
H6[label="H", pos="1.7, 0.4!"];
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// Bonds
edge [style=solid];
C1 -- C6;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
```

```
// Double bonds (approximated)
edge [style=bold];
C1 -- C6;
C2 -- C3;
C4 -- C5;
```

```
// Substituent Bonds
edge [style=solid, style=bold];
C1 -- CH2;
CH2 -- NH2;
C3 -- Cl;
C5 -- F;
```

```
// Proton Bonds
edge [style=solid, style=bold];
C2 -- H2;
C4 -- H4;
C6 -- H6;
```

}

Caption: 2D Structure of **3-Chloro-5-fluorobenzylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for organic structure determination, providing detailed information about the carbon-hydrogen framework.[\[3\]](#)

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting pattern).[\[4\]](#)

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.00	Multiplet (m)	3H	Ar-H
~ 3.90	Singlet (s)	2H	-CH ₂ -NH ₂
~ 1.60	Broad Singlet (br s)	2H	-CH ₂ -NH ₂

Interpretation and Expert Insights:

- Aromatic Protons ($\delta \sim 7.20 - 7.00$ ppm): Protons attached to an aromatic ring typically resonate in the 6.5-8.0 ppm region.[\[5\]](#) In this molecule, the three aromatic protons are chemically distinct due to the substitution pattern. The electron-withdrawing nature of chlorine and fluorine will deshield these protons, shifting them downfield. Their signals are expected to be complex multiplets due to small meta and para couplings.
- Benzylic Protons ($\delta \sim 3.90$ ppm): The methylene (-CH₂) protons are adjacent to both the aromatic ring and the nitrogen atom. This benzylic position typically appears around 2.0-3.0 ppm, but the adjacent electronegative amine group shifts it further downfield to approximately 3.90 ppm.[\[5\]](#) These two protons are equivalent and have no adjacent protons, so they appear as a sharp singlet.
- Amine Protons ($\delta \sim 1.60$ ppm): The chemical shift of amine (-NH₂) protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. They often appear

as a broad singlet and may not always integrate perfectly to two protons. They do not typically couple with adjacent protons due to rapid chemical exchange.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Chloro-5-fluorobenzylamine** in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube. The choice of CDCl_3 is common for its good solubilizing power and minimal spectral overlap with the analyte.
- Instrument Setup: The analysis is performed on a 400 MHz NMR spectrometer. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.
- Data Acquisition: Typically, 16 to 64 scans are acquired to achieve an adequate signal-to-noise ratio. The Free Induction Decay (FID) signal is then recorded.
- Data Processing: The FID is subjected to a Fourier Transform (FT) to convert the time-domain signal into the frequency-domain spectrum. Phase and baseline corrections are applied. The spectrum is referenced to the residual solvent peak (CDCl_3 at 7.26 ppm).

^{13}C NMR Spectroscopy

Carbon-13 NMR provides information on the number of unique carbon environments in a molecule.

Predicted ^{13}C NMR Data (101 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 163 (d, $^1\text{JCF} \approx 245$ Hz)	C-F
~ 145	$\text{C-CH}_2\text{NH}_2$
~ 135 (d, $^3\text{JCF} \approx 8$ Hz)	C-Cl
~ 125	Ar-CH
~ 115 (d, $^2\text{JCF} \approx 21$ Hz)	Ar-CH
~ 113 (d, $^2\text{JCF} \approx 25$ Hz)	Ar-CH
~ 45	$\text{CH}_2\text{-NH}_2$

Interpretation and Expert Insights:

- Aromatic Carbons (δ ~ 113 - 163 ppm): Aromatic carbons typically resonate between 120-150 ppm. [5]
 - The carbon directly bonded to fluorine (C-F) will show the most significant downfield shift and will appear as a doublet with a large one-bond coupling constant ($^1\text{J}_{\text{CF}}$) of approximately 245 Hz. This is a definitive diagnostic signal.
 - The carbons bonded to chlorine (C-Cl) and the aminomethyl group (C-CH₂NH₂) are quaternary and will also be shifted downfield.
 - The remaining three aromatic carbons (CH) will show distinct signals, with their chemical shifts and C-F coupling constants being influenced by their position relative to the fluorine atom.
- Benzylic Carbon (δ ~ 45 ppm): The aliphatic benzylic carbon is shielded relative to the aromatic carbons and is expected around 45 ppm.

Experimental Protocol: ^{13}C NMR Spectroscopy

The protocol is similar to ^1H NMR, with key differences in instrument parameters. A proton-decoupled sequence is standard, which results in all carbon signals appearing as singlets (unless coupled to other nuclei like fluorine). A wider spectral width (~240 ppm) is used, and a greater number of scans (often several hundred or thousand) are required due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Predicted Characteristic IR Absorptions

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3400 - 3250	N-H stretch (amine)	Medium (two bands for primary amine)
3100 - 3000	Aromatic C-H stretch	Medium to Weak
1600 - 1585, 1500 - 1400	C=C aromatic ring stretch	Medium to Strong
1470 - 1430	CH ₂ bend (scissoring)	Medium
1250 - 1020	C-N stretch	Medium
1100 - 1000	C-F stretch	Strong
800 - 600	C-Cl stretch	Strong

Interpretation and Expert Insights:

- **N-H Stretch:** A primary amine (-NH₂) will characteristically show two medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.
- **Aromatic C-H and C=C Stretches:** The presence of the benzene ring is confirmed by weak C-H stretching bands just above 3000 cm⁻¹ and sharp, medium-to-strong C=C stretching bands in the 1600-1400 cm⁻¹ region.^[7]
- **C-Halogen Stretches:** The C-F and C-Cl bonds give rise to strong absorptions in the fingerprint region. The C-F stretch is typically very strong and found around 1100-1000 cm⁻¹, while the C-Cl stretch appears at lower wavenumbers, typically 800-600 cm⁻¹.^[7]

Experimental Protocol: FTIR Spectroscopy

- **Sample Preparation:** As **3-Chloro-5-fluorobenzylamine** is likely a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.
- **Data Acquisition:** The salt plates are mounted in the spectrometer. A background spectrum of the empty instrument is recorded first. Then, the sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.^[3]

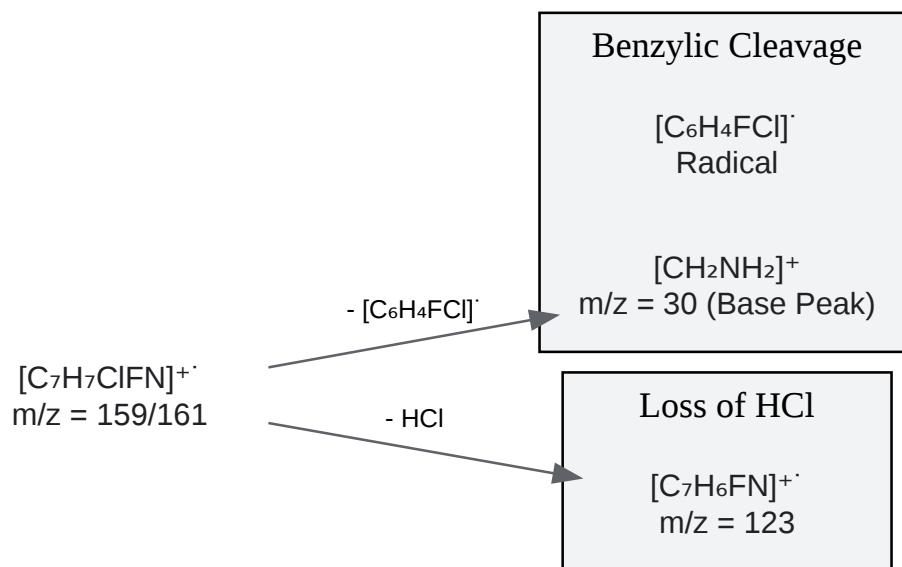
Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (Mass/Charge)	Ion	Notes
159/161	$[M]^+$	Molecular ion peak. The $M+2$ peak (~32% of M^+) is characteristic of one chlorine atom.
124/126	$[M - NH_2 - H]^+$	Loss of the amino group and a hydrogen atom.
94	$[C_6H_3F]^+$	Loss of CH_2NH_2 and Cl^- .
99	$[C_6H_4FCl]^+$	Benzylic cleavage, loss of CH_2NH_2 . This fragment is less likely to be the base peak.
123/125	$[M - HCl]^+$	Likely a significant fragment.
28	$[CH_2NH_2]^+$	Benzylic cleavage fragment, often the base peak.

Note: Predicted m/z values are for the monoisotopic mass.^[8]

Interpretation and Fragmentation Pathway:

In Electron Ionization (EI) MS, the primary fragmentation pathway for benzylamines is the cleavage of the bond beta to the nitrogen atom (benzylic cleavage). This is a highly favorable process as it results in a stable, resonance-stabilized cation.



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Caption: Predicted EI-MS Fragmentation for **3-Chloro-5-fluorobenzylamine**.

- Molecular Ion (m/z 159/161): The presence of a single chlorine atom is confirmed by the characteristic isotopic pattern of the molecular ion, with a peak at M+2 that is approximately one-third the intensity of the M peak.
- Base Peak (m/z 30): The most favorable fragmentation is the cleavage of the C-C bond between the aromatic ring and the benzylic carbon. This would typically form a substituted tropylium ion. However, for primary benzylamines, the charge is often retained by the nitrogen-containing fragment, leading to the formation of the $[CH_2NH_2]^{+}$ ion at m/z 30, which is frequently the base peak (most intense signal).
- Other Fragments: Loss of neutral molecules like HCl (m/z 123) is also a possible fragmentation pathway.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, often via a Gas Chromatography (GC) system for purification and controlled introduction.

- Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Conclusion

The structural elucidation of **3-Chloro-5-fluorobenzylamine** is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the electronic environment of each nucleus, with C-F coupling providing a definitive signature. IR spectroscopy validates the presence of key functional groups, including the primary amine, the aromatic ring, and the carbon-halogen bonds. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the benzylamine structure. This comprehensive spectroscopic dataset provides the necessary analytical validation for researchers and scientists in the fields of chemical synthesis and drug development.

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